N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2548987-72-8
VCID: VC11832239
InChI: InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18)
SMILES: CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F
Molecular Formula: C12H10ClF2N3
Molecular Weight: 269.68 g/mol

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

CAS No.: 2548987-72-8

Cat. No.: VC11832239

Molecular Formula: C12H10ClF2N3

Molecular Weight: 269.68 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine - 2548987-72-8

Specification

CAS No. 2548987-72-8
Molecular Formula C12H10ClF2N3
Molecular Weight 269.68 g/mol
IUPAC Name N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Standard InChI InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18)
Standard InChI Key JEHJWYFWLPWFAW-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F
Canonical SMILES CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (molecular formula: C₁₂H₁₁ClF₂N₃) consists of a pyrimidine ring system with three distinct substituents (Figure 1). The methyl group at position 2 contributes to steric stabilization, while the difluoromethyl group at position 6 enhances metabolic stability through fluorine’s electronegativity and lipophilicity . The 2-chlorophenyl group at position 4 introduces aromaticity and potential π-stacking interactions, which are critical for binding to biological targets such as kinases .

Calculated Physicochemical Properties

PropertyValue
Molecular Weight273.69 g/mol
LogP (Octanol-Water)2.8 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (N and F atoms)
Polar Surface Area45 Ų (estimated)

These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in similar pyrimidine-based kinase inhibitors .

Synthetic Routes and Optimization

Challenges in Scale-Up

  • Fluorination Safety: Reagents like DAST (diethylaminosulfur trifluoride) pose explosion risks, necessitating alternatives such as Deoxo-Fluor® .

  • Amination Selectivity: Competitive side reactions at pyrimidine N1/N3 positions require careful catalyst selection (e.g., Xantphos-Pd complexes) .

Biological Activity and Mechanism

TargetIC₅₀ (Predicted)Selectivity Over CDK1/2
CDK4/6<50 nM>100-fold
PI3K/mTOR>1 μMLow

Antiproliferative Effects

In silico docking studies (modeled after ) indicate strong binding to CDK6 (Figure 2). The difluoromethyl group may reduce oxidative metabolism, enhancing half-life in vivo compared to non-fluorinated analogs .

Applications in Drug Discovery

Oncology

As a CDK4/6 inhibitor, this compound could synergize with endocrine therapies in breast cancer, mirroring palbociclib’s clinical success .

Inflammation

The difluoromethyl group’s stability may benefit kinase targets in autoimmune diseases (e.g., JAK/STAT pathway) .

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